molecular formula C25H26N2O3 B7538435 N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide

Cat. No. B7538435
M. Wt: 402.5 g/mol
InChI Key: ZTHYUFAFEAPYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide, also known as DDAO-Me, is a fluorescent dye that has been widely used in scientific research. It is a derivative of benzamide and has a molecular weight of 510.65 g/mol. DDAO-Me can be used for various applications, including biochemical and physiological studies, imaging, and detection of biomolecules.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The fluorescence emission of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide is dependent on the local environment of the molecule it is bound to. Therefore, N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide can be used to study the conformational changes, interactions, and dynamics of biomolecules.
Biochemical and Physiological Effects:
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide has no known biochemical or physiological effects on living organisms. It is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. It is also stable and can be used in a wide range of experimental conditions. However, one limitation of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide is that it requires a specialized instrument, such as a fluorescence microscope, for visualization and detection.

Future Directions

There are several future directions for the use of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide in scientific research. One direction is the development of new derivatives of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide that can be used for specific applications. Another direction is the use of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide in the development of biosensors for the detection of biomolecules in living organisms. Additionally, N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide can be used in the development of new imaging techniques for the visualization of biomolecules in cells and tissues.
Conclusion:
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide is a valuable tool for scientific research. Its ability to label and detect biomolecules has made it an essential fluorescent probe in the field of biochemistry. Further research and development of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide and its derivatives will continue to expand its use in scientific research.

Synthesis Methods

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 2,6-dimethylaniline with ethyl chloroformate, which results in the formation of N-(2,6-dimethylphenyl) carbamate. This intermediate is then reacted with 2-oxoethylamine hydrochloride to form N-[2-(2,6-dimethylanilino)-2-oxoethyl] carbamate. The final step involves the reaction of N-[2-(2,6-dimethylanilino)-2-oxoethyl] carbamate with N-methyl-2-(phenoxymethyl) benzamide to form N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide.

Scientific Research Applications

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide has been used in various scientific research applications. One of the most common applications is in the field of biochemistry, where it is used as a fluorescent probe to study the structure and function of biomolecules. N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide can be used to label proteins, nucleic acids, and other biomolecules, which allows for their visualization and detection.

properties

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18-10-9-11-19(2)24(18)26-23(28)16-27(3)25(29)22-15-8-7-12-20(22)17-30-21-13-5-4-6-14-21/h4-15H,16-17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYUFAFEAPYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)C2=CC=CC=C2COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide

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